molecular formula C11H13N5O B1520487 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide CAS No. 1179649-46-7

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Cat. No. B1520487
M. Wt: 231.25 g/mol
InChI Key: KMQJEVYPTAVQNW-UHFFFAOYSA-N
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Description

The compound “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” would be characterized by the presence of the 1,2,4-triazole ring and the benzylacetamide group. The 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole .


Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions, including nucleophilic substitutions and ring-opening reactions . The specific reactions that “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” can undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” would depend on its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies

Research has focused on developing efficient synthetic routes for triazole derivatives, including those incorporating benzylacetamide groups. For instance, the synthesis of 2-[4-amino-5-(2-benzofuranyl)-4H-1,2,4-triazol-3-thiol]-N-phenylacetamide demonstrates the utility of 1,2,4-triazoles in synthesizing new compounds with potential pharmacological activities. These methods offer advantages such as good yields, minimal pollution, and environmental friendliness (Wang Sheng-qing, 2010).

Antimicrobial Activities

Novel triazole derivatives have been investigated for their antimicrobial properties. Studies on compounds like 4-amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole indicate significant potential against various Candida species and pathogenic bacteria, showcasing the broad utility of triazole derivatives in medicinal chemistry (M. Altıntop et al., 2011).

Pharmacological Potential

Anticancer Properties

The synthesis and investigation of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides have revealed significant anticancer activity against various cancer lines, highlighting the potential of structurally similar compounds in cancer therapy (Y. Ostapiuk et al., 2015).

Future Directions

The future directions for research on “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” could include further studies on its synthesis, properties, and potential applications. Given the biological activity of many 1,2,4-triazole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-benzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-11-14-8-16(15-11)7-10(17)13-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,15)(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQJEVYPTAVQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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